Cis-4-methyl-2-phenyltetrahydrofuran
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Overview
Description
Cis-4-methyl-2-phenyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom This compound is characterized by the presence of a methyl group at the fourth position and a phenyl group at the second position in the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-methyl-2-phenyltetrahydrofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 4-methyl-2-phenylbutan-1-ol in the presence of an acid catalyst can yield the desired tetrahydrofuran derivative. The reaction typically requires controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-4-methyl-2-phenyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives with various functional groups.
Scientific Research Applications
Cis-4-methyl-2-phenyltetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-4-methyl-2-phenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the methyl and phenyl substituents.
2-Methyltetrahydrofuran: Similar structure but lacks the phenyl group.
4-Phenyltetrahydrofuran: Similar structure but lacks the methyl group.
Uniqueness
Cis-4-methyl-2-phenyltetrahydrofuran is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-phenyloxolane |
InChI |
InChI=1S/C11H14O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
UOJBMAVYSVZFMX-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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